molecular formula C14H16O4 B270413 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde

6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde

Cat. No. B270413
M. Wt: 248.27 g/mol
InChI Key: QIYQBIDDDTWDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde (TDA) is an organic compound that has been the subject of scientific research due to its potential applications in various fields. TDA is a naphthalene derivative that contains three methoxy groups and an aldehyde functional group.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is not fully understood. However, studies have shown that 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been shown to have antioxidant properties. However, the exact biochemical and physiological effects of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde in lab experiments is its relatively simple synthesis method. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can also be easily modified to introduce different functional groups for use in various applications. However, one limitation of using 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde. One area of interest is the development of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde-based materials for use in electronic devices. Another area of interest is the study of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde's anti-inflammatory and anti-cancer properties, with the goal of developing new drugs for the treatment of these conditions. Additionally, further studies are needed to fully understand the mechanism of action of 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde and its biochemical and physiological effects.

Synthesis Methods

6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde can be synthesized through a multi-step process that involves the condensation of 2-naphthaldehyde with trimethyl orthoformate and subsequent reduction with sodium borohydride. The product is then subjected to methylation with iodomethane in the presence of sodium hydride. The final product is obtained through a deprotection step using hydrochloric acid.

Scientific Research Applications

6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been shown to have anti-inflammatory and anti-cancer properties. 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices. In materials science, 6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde has been used as a precursor for the synthesis of various metal-organic frameworks.

properties

Product Name

6,7,8-Trimethoxy-3,4-dihydro-2-naphthalenecarbaldehyde

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6,7,8-trimethoxy-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C14H16O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h6-8H,4-5H2,1-3H3

InChI Key

QIYQBIDDDTWDQA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC

Canonical SMILES

COC1=C(C(=C2C=C(CCC2=C1)C=O)OC)OC

Origin of Product

United States

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